n-Isopropyl-2-(phenethylthio)acetamide
Description
N-Isopropyl-2-(phenethylthio)acetamide is a thioether-containing acetamide derivative characterized by an isopropyl group attached to the acetamide nitrogen and a phenethylthio moiety at the second carbon. These analogs are frequently explored in medicinal chemistry and agrochemical research due to their bioactivity and synthetic versatility .
Properties
Molecular Formula |
C13H19NOS |
|---|---|
Molecular Weight |
237.36 g/mol |
IUPAC Name |
2-(2-phenylethylsulfanyl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C13H19NOS/c1-11(2)14-13(15)10-16-9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,14,15) |
InChI Key |
FICGJDFPMOSGNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CSCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-2-(phenethylthio)acetamide typically involves the reaction of isopropylamine with 2-(phenethylthio)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. Additionally, the use of automated systems can help in monitoring and controlling the reaction process, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
n-Isopropyl-2-(phenethylthio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
n-Isopropyl-2-(phenethylthio)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of n-Isopropyl-2-(phenethylthio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes and functions.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares N-Isopropyl-2-(phenethylthio)acetamide with key analogs:
Pharmacological and Agrochemical Activities
Physicochemical and Environmental Profiles
- Solubility: Methylamino analog is alcohol/ether-soluble but water-insoluble, contrasting with flufenacet’s hydrophobicity.
- Bioaccumulation : Flufenacet (BCF = 71) shows lower accumulation than pendimethalin (BCF = 3,300) .
Key Research Findings
Structural Flexibility : Substitution at the acetamide’s second carbon (e.g., thioether, triazole, thiadiazole) dictates bioactivity. Thiadiazole derivatives like flufenacet exhibit potent herbicidal effects, while triazoles are prioritized in drug discovery .
Synthetic Efficiency : HATU-mediated coupling (e.g., ) and CuAAC (e.g., ) offer high yields (>75%) for heterocyclic analogs.
Environmental Impact: Thiadiazole-containing herbicides require careful monitoring due to persistence, whereas methylamino analogs may pose fewer ecological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
